Phytochelatin 2 (PC2) (TFA)
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Overview
Description
Phytochelatin 2 (PC2) (TFA) is a phytochelatin, a type of small cysteine-rich peptide that plays a crucial role in heavy metal detoxification in plants. These peptides are not genetically encoded but are enzymatically synthesized by phytochelatin synthases from glutathione. Phytochelatin 2 (PC2) (TFA) can chelate metals, prevent metal toxicity, and maintain metal stability in the internal environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytochelatin 2 (PC2) (TFA) is synthesized enzymatically by phytochelatin synthase using glutathione as a substrate. The enzyme catalyzes the formation of phytochelatins through a transpeptidation reaction, where a γ-glutamylcysteine unit is transferred from one glutathione molecule to another, forming a peptide bond .
Industrial Production Methods
Industrial production of Phytochelatin 2 (PC2) (TFA) involves the use of recombinant DNA technology to express phytochelatin synthase in microbial hosts such as Escherichia coli. The enzyme is then purified and used to catalyze the synthesis of phytochelatins in vitro. This method allows for the large-scale production of phytochelatins with high purity .
Chemical Reactions Analysis
Types of Reactions
Phytochelatin 2 (PC2) (TFA) primarily undergoes chelation reactions with heavy metals. It can form stable complexes with metals such as cadmium, lead, and mercury, thereby reducing their toxicity .
Common Reagents and Conditions
The synthesis of Phytochelatin 2 (PC2) (TFA) involves the use of glutathione and phytochelatin synthase. The reaction is typically carried out in an aqueous buffer at a neutral pH, with the presence of metal ions to induce the enzymatic activity .
Major Products Formed
The major products formed from the reactions involving Phytochelatin 2 (PC2) (TFA) are metal-phytochelatin complexes. These complexes are sequestered in the vacuoles of plant cells, thereby preventing the metals from interfering with cellular processes .
Scientific Research Applications
Phytochelatin 2 (PC2) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal chelation and detoxification mechanisms.
Biology: Investigated for its role in plant stress responses and heavy metal tolerance.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation processes to clean up heavy metal-contaminated environments .
Mechanism of Action
Phytochelatin 2 (PC2) (TFA) exerts its effects by chelating heavy metals through its cysteine residues. The metal-phytochelatin complexes are then transported into the vacuoles, where they are sequestered and detoxified. This process involves the action of phytochelatin synthase, which catalyzes the formation of phytochelatins from glutathione .
Comparison with Similar Compounds
Phytochelatin 2 (PC2) (TFA) is part of a family of phytochelatins that vary in the number of γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 3 (PC3): Contains three γ-glutamylcysteine units.
Phytochelatin 4 (PC4): Contains four γ-glutamylcysteine units.
Metallothioneins: Another class of metal-binding peptides that also play a role in metal detoxification
Phytochelatin 2 (PC2) (TFA) is unique in its specific structure and the efficiency with which it chelates metals, making it a valuable tool in both research and practical applications .
Properties
Molecular Formula |
C20H30F3N5O12S2 |
---|---|
Molecular Weight |
653.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H29N5O10S2.C2HF3O2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27;3-2(4,5)1(6)7/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33);(H,6,7)/t8-,9-,10-,11-;/m0./s1 |
InChI Key |
PEQLSEASMYGKKC-WORASRPPSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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